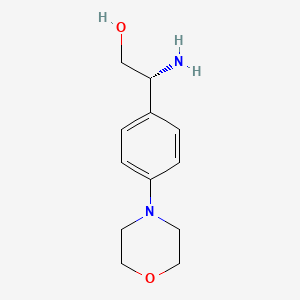
(r)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is a chiral compound with a molecular formula of C12H18N2O2 It is known for its unique structure, which includes a morpholine ring attached to a phenyl group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol typically involves the reaction of 4-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. This intermediate is then subjected to a chiral resolution process to obtain the desired enantiomer. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol
- 2-Amino-2-(4-piperidinophenyl)ethan-1-ol
- 2-Amino-2-(4-morpholinophenyl)propan-1-ol
Uniqueness
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino alcohol moiety and a morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-12(9-15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m0/s1 |
InChI-Schlüssel |
ZDJZSCRBTZEURO-LBPRGKRZSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)[C@H](CO)N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)

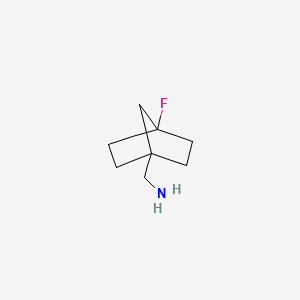
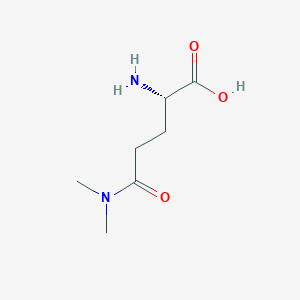
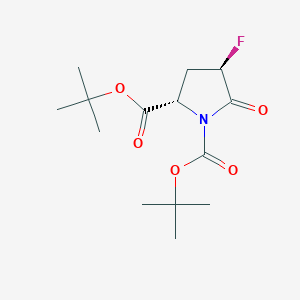

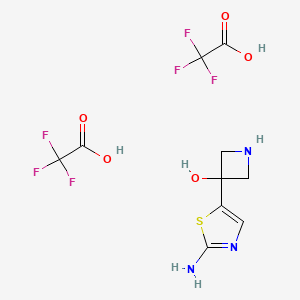
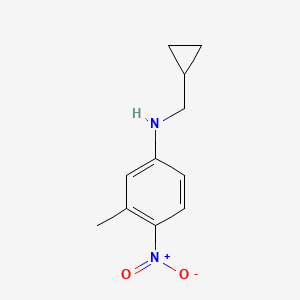
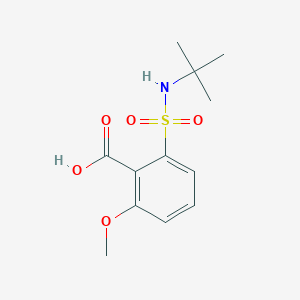
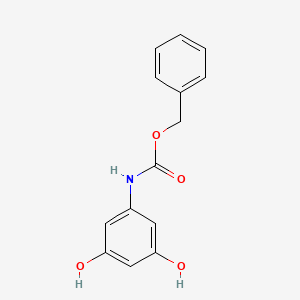
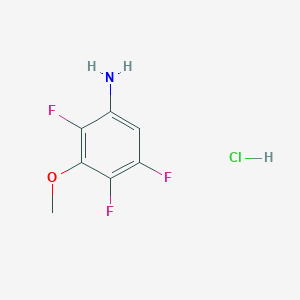
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
